4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIIZMYQOKQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N=C2N1C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327958 | |
| Record name | 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359418-42-1 | |
| Record name | 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and oxidation steps. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, and the use of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the ring structure, leading to a diverse array of derivatives .
Scientific Research Applications
4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
7-Chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
- Molecular Formula : C₁₀H₉ClN₂O₃
- Molecular Weight : 240.64 g/mol
- Key Differences: A chlorine atom replaces a hydrogen at position 7, increasing molecular mass and lipophilicity. The monoisotopic mass is 240.030170, and the compound exhibits distinct electronic properties due to the electronegative Cl substituent .
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4e)
- Molecular Formula : C₁₃H₁₁N₃O₃
- Molecular Weight : 258.0 g/mol
- Key Differences: Incorporates a pyrrolo ring fused to the pyrido-pyrimidine core and a methyl group at position 1.
Functional Group Modifications
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Molecular Formula : C₁₇H₁₅N₃O₃
- Molecular Weight : 309.32 g/mol
- Key Differences: The carboxylic acid is replaced by a benzylamide group. This modification reduces acidity and enhances membrane permeability. These derivatives exhibit analgesic activity comparable to 4-hydroxyquinolin-2-ones, suggesting bioisosteric relationships between pyrido-pyrimidine and quinolinone cores .
4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
Ring System Variations
2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid
- Molecular Formula : C₁₃H₁₀N₂O₃S
- Molecular Weight : 274.3 g/mol
- Key Differences: Contains a thieno ring instead of the dihydro-pyrido moiety.
Structural and Functional Data Table
Biological Activity
4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS No. 359418-42-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
Structural Characteristics: The compound features a pyrido-pyrimidine framework, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of pyrido-pyrimidine compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
There is emerging evidence suggesting that pyrido-pyrimidine derivatives may possess anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. A study demonstrated that certain derivatives inhibited cell proliferation in breast cancer lines by modulating cell cycle regulators . Although direct studies on the specific compound are scarce, the implications of its structure suggest potential anticancer activity.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes involved in metabolic pathways. Pyrido-pyrimidines have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, which is a common strategy in cancer therapy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antimicrobial activity | Identified significant inhibition against E. coli using related pyrido-pyrimidine derivatives. |
| Johnson et al. (2021) | Assess anticancer effects | Demonstrated apoptosis induction in breast cancer cells with structural analogs; potential applicability for 4-methyl derivative. |
| Lee et al. (2019) | Investigate enzyme inhibition | Found that pyrido-pyrimidine derivatives effectively inhibited DHFR activity in vitro. |
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction: Similar compounds often interact with DNA or RNA synthesis pathways.
- Enzyme Modulation: By inhibiting key enzymes such as DHFR, these compounds can disrupt critical cellular processes.
- Apoptosis Induction: Structural features may allow for the activation of apoptotic pathways in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid derivatives?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting substituted aminopyridines with ketones or enones under reflux conditions (e.g., ethanol at 80°C).
- Cyclization : Using acid catalysts (e.g., HClO₄) to form the pyrido[1,2-a]pyrimidine core.
- Esterification/Hydrolysis : Introducing the carboxylic acid group via ester intermediates, followed by hydrolysis . Example: Ethyl 4-hydroxy-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate was synthesized by refluxing 2-aminopyridine with triethylmethanetricarboxylate in xylene, achieving a 41% yield after purification .
Q. How is structural characterization performed for this compound class?
Key methods include:
- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between 3,4-dihydro and fully aromatic protons).
- Mass Spectrometry (LC-MS/ESI) : For molecular weight validation (e.g., m/z 235.18 [M+H]+ observed for ethyl derivatives) .
- X-ray Crystallography : To resolve ambiguous stereochemistry in dihydro-pyrido[1,2-a]pyrimidines .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yields of 4-Methyl-2-oxo derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : AlCl₃ or HClO₄ improves regioselectivity in acylation steps .
- Temperature Control : Reflux at 100–120°C minimizes side reactions during cyclization . Example: A 31% yield of a brominated derivative was achieved using AlCl₃ in dichloromethane at room temperature .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assay protocols (e.g., MIC values in antimicrobial testing) using reference strains .
- Structural Reanalysis : Re-examine stereochemistry or purity (e.g., incorrect naming in prior literature was corrected via NMR/X-ray) .
- Meta-Analysis : Compare activity trends across analogs (e.g., electron-withdrawing substituents enhance anti-tubercular activity) .
Q. How can computational methods guide the design of bioactive derivatives?
- Molecular Docking : Predict binding modes to targets like Mycobacterium tuberculosis enoyl-ACP reductase (e.g., binding affinities of −8.0 to −9.4 kcal/mol were calculated for carboxamide analogs) .
- ADME Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for improved solubility) .
- QSAR Modeling : Correlate substituent effects (e.g., 4-methyl groups enhance membrane permeability) .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating pyrido[1,2-a]pyrimidine carboxylic acids?
- Flash Chromatography : Use gradients of dichloromethane/methanol (4:1) to separate polar impurities .
- Recrystallization : Methanol or isopropanol yields high-purity crystals (>95%) .
- Acid-Base Extraction : Isolate the carboxylic acid via pH adjustment (e.g., precipitate at pH 2–3) .
Q. How can researchers address low yields in acylation reactions?
- Activating Agents : Employ coupling reagents like EDCI/HOBt for amide formation .
- Protection/Deprotection : Use tert-butyl esters to prevent side reactions during acylation .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30-minute cycles at 150°C) .
Biological Evaluation
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
